molecular formula C9H19N3O2 B13358838 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide

2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13358838
M. Wt: 201.27 g/mol
InChI Key: IGFWRAVIJFOWAJ-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxyl and hydroxyacetimidamide functional groups in its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3-ethyl-4-hydroxybutanal, under acidic or basic conditions.

    Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine intermediate with an appropriate hydroxyacetimidamide precursor, such as N-hydroxyacetimidamide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxyacetimidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxyacetimidamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetamide: Similar structure but with an acetamide group instead of a hydroxyacetimidamide group.

    2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxypropionamide: Similar structure but with a propionamide group instead of a hydroxyacetimidamide group.

    2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxybutyramide: Similar structure but with a butyramide group instead of a hydroxyacetimidamide group.

Uniqueness

2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the hydroxyacetimidamide group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

2-(3-ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H19N3O2/c1-2-7-5-12(4-3-8(7)13)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11)

InChI Key

IGFWRAVIJFOWAJ-UHFFFAOYSA-N

Isomeric SMILES

CCC1CN(CCC1O)C/C(=N/O)/N

Canonical SMILES

CCC1CN(CCC1O)CC(=NO)N

Origin of Product

United States

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